
伞形花内酯
描述
科学研究应用
Chemistry: Used as a precursor for the synthesis of more complex lignan derivatives.
Biology: Investigated for its role in plant defense mechanisms and its impact on plant metabolism.
Medicine: Exhibits significant anticancer, antiviral, and anti-inflammatory activities, making it a promising candidate for drug development.
Industry: Potential use in the development of natural pesticides and other agrochemicals.
作用机制
Target of Action
Anthriscusin, also known as deoxypodophyllotoxin, is a bioactive compound found in Anthriscus sylvestris, a wild herbaceous plant . The primary targets of Anthriscusin are DNA topoisomerase II and various cellular proteins involved in cell proliferation . These targets play a crucial role in cell division and growth, making them key points of intervention for anti-cancer and anti-proliferative therapies .
Mode of Action
Anthriscusin interacts with its targets by binding to DNA topoisomerase II during the late S and early G2 cell cycle stages . This interaction inhibits the normal function of the enzyme, leading to DNA damage and cell death . This makes Anthriscusin effective in inhibiting the proliferation of cancer cells .
Biochemical Pathways
It is known that anthriscusin’s anti-proliferative effects are linked to its ability to inhibit dna topoisomerase ii . This inhibition disrupts the normal cell cycle, leading to cell death and preventing the proliferation of cancer cells .
Pharmacokinetics
The pharmacokinetic properties of a drug molecule are crucial in determining its bioavailability and therapeutic efficacy
Result of Action
The molecular and cellular effects of Anthriscusin’s action primarily involve the induction of cell death in proliferating cells . By inhibiting DNA topoisomerase II, Anthriscusin causes DNA damage, disrupting the cell cycle and leading to cell death . This makes it effective in inhibiting the growth of cancer cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound like Anthriscusin. Factors such as soil composition, climate, and farming practices can affect the concentration of Anthriscusin in Anthriscus sylvestris plants . Additionally, the presence of other compounds in the environment can influence the absorption, distribution, metabolism, and excretion of Anthriscusin . .
生化分析
Biochemical Properties
Anthriscusin plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, Anthriscusin has been shown to inhibit topoisomerase, an enzyme crucial for DNA replication and transcription . This inhibition can lead to reduced cell proliferation, making Anthriscusin a potential candidate for anti-cancer therapies. Additionally, Anthriscusin interacts with proteins involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties .
Cellular Effects
Anthriscusin affects various cell types and cellular processes. In cancer cells, Anthriscusin has been observed to induce apoptosis, a programmed cell death mechanism, thereby reducing tumor growth . It also influences cell signaling pathways, such as the NF-κB pathway, which plays a crucial role in inflammation and immune responses . Furthermore, Anthriscusin can alter gene expression, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, Anthriscusin exerts its effects through several mechanisms. It binds to topoisomerase, inhibiting its activity and preventing DNA replication . This binding interaction is crucial for its anti-proliferative effects. Additionally, Anthriscusin can modulate the activity of transcription factors, leading to changes in gene expression . It also affects enzyme activity, either inhibiting or activating them, depending on the specific biochemical pathway involved .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Anthriscusin have been observed to change over time. Initially, Anthriscusin exhibits strong anti-proliferative and anti-inflammatory effects . Its stability and degradation over time can influence its long-term efficacy. Studies have shown that Anthriscusin remains stable under certain conditions, but prolonged exposure to light and heat can lead to its degradation . Long-term studies have also indicated that Anthriscusin can have sustained effects on cellular function, particularly in reducing inflammation and cell proliferation .
Dosage Effects in Animal Models
The effects of Anthriscusin vary with different dosages in animal models. At low doses, Anthriscusin exhibits anti-inflammatory and anti-proliferative effects without significant toxicity . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
Anthriscusin is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism . This interaction can influence the metabolic flux and levels of various metabolites. Additionally, Anthriscusin can affect the biosynthesis of secondary metabolites, further influencing cellular metabolism .
Transport and Distribution
Within cells and tissues, Anthriscusin is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can influence its localization and accumulation within specific tissues, thereby affecting its overall efficacy and function.
Subcellular Localization
Anthriscusin exhibits specific subcellular localization, which can influence its activity and function. It is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, Anthriscusin can be directed to specific cellular compartments through targeting signals and post-translational modifications . This subcellular localization is crucial for its biochemical and pharmacological effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of anthriscusin typically involves the extraction of the compound from the roots of Anthriscus sylvestris. The extraction process often employs solvents such as methanol or ethanol to obtain a crude extract, which is then subjected to chromatographic techniques for purification .
Industrial Production Methods
advancements in biotechnological methods, such as the use of recombinant Escherichia coli strains, have shown potential for the large-scale production of similar lignans .
化学反应分析
Types of Reactions
Anthriscusin undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert anthriscusin into its corresponding dihydro derivatives.
Substitution: Anthriscusin can undergo nucleophilic substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of anthriscusin, which may exhibit different pharmacological properties .
相似化合物的比较
Anthriscusin is unique among lignans due to its specific structural features and pharmacological activities. Similar compounds include:
Deoxypodophyllotoxin: Another lignan with potent anticancer properties, often used as a precursor for the synthesis of etoposide and teniposide.
Podophyllotoxin: Known for its antimitotic activity, used in the treatment of various cancers.
Matairesinol: Exhibits antioxidant and anti-inflammatory activities, commonly found in various plant species.
Anthriscusin stands out due to its diverse range of biological activities and its potential for use in multiple scientific and industrial applications.
属性
IUPAC Name |
[(E)-3-(7-methoxy-1,3-benzodioxol-5-yl)prop-2-enyl] (Z)-2-[[(Z)-2-methylbut-2-enoyl]oxymethyl]but-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O7/c1-5-14(3)20(22)26-12-16(6-2)21(23)25-9-7-8-15-10-17(24-4)19-18(11-15)27-13-28-19/h5-8,10-11H,9,12-13H2,1-4H3/b8-7+,14-5-,16-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHPUFLKSIYHWOR-SBRHMQLSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OCC(=CC)C(=O)OCC=CC1=CC2=C(C(=C1)OC)OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C)\C(=O)OC/C(=C/C)/C(=O)OC/C=C/C1=CC2=C(C(=C1)OC)OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67008-16-6 | |
| Record name | Anthriscusin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067008166 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Anthriscusin and where is it found?
A1: Anthriscusin is a phenylpropanoid ester first isolated from the roots of Anthriscus sylvestris Hoffm., a plant commonly known as cow parsley or wild chervil. [, , ] This plant belongs to the Umbelliferae family and is known to contain various bioactive compounds. []
Q2: What is the chemical structure of Anthriscusin?
A2: The chemical structure of Anthriscusin was elucidated as O-[(Z)-2-angeloyloxymethyl-2-butenoyl]-3-methoxy-4, 5-methylenedioxycinnamyl alcohol. This determination was achieved through extensive spectroscopic data analysis and chemical evidence. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


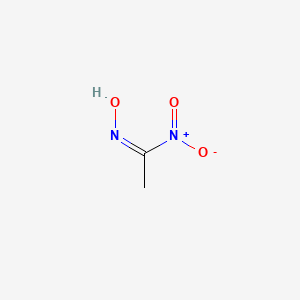
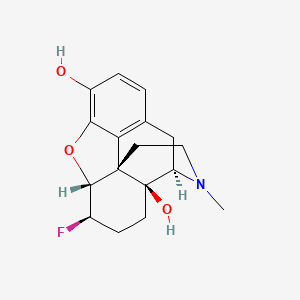
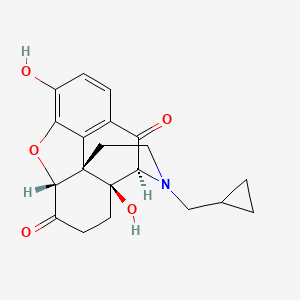
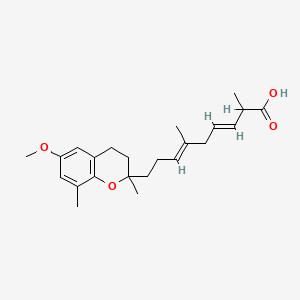
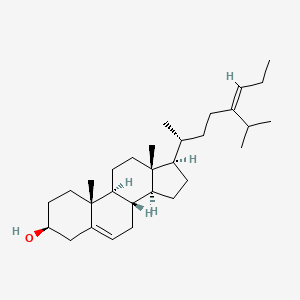
![4-[(2R,4aR,5R,6R,7aS)-6-hydroxy-5-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyran-2-yl]butanoic acid](/img/structure/B1237009.png)

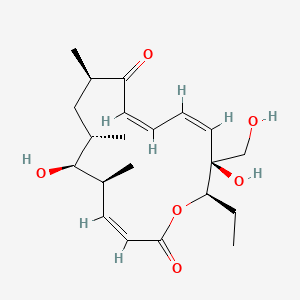

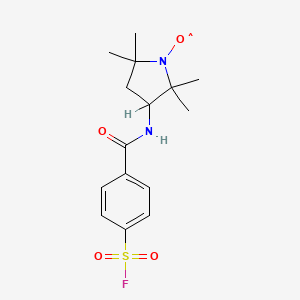
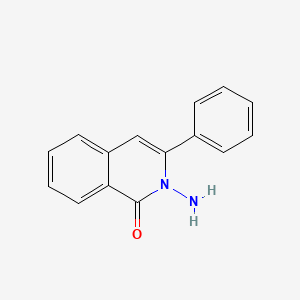


![6-ethyl-2-methyl-N-(phenylmethyl)-4-thieno[2,3-d]pyrimidinamine](/img/structure/B1237019.png)
